Bienvenue dans la boutique en ligne BenchChem!

1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione

Acetyl-CoA carboxylase ACC1/ACC2 selectivity Pyrimidine-pyrrolidine SAR

1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione (CAS 2034250-88-7) is a synthetic, small-molecule organic compound (MW 325.4 g/mol, formula C18H19N3O3) characterized by a butane-1,4-dione core linking a terminal phenyl group to a pyrrolidine ring that bears a pyrimidin-2-yloxy substituent. The compound is structurally classified within the broader chemotype of pyrimidine-substituted pyrrolidine derivatives, a class canonically associated with acetyl-CoA carboxylase (ACC) inhibition as described in patent US8962641 and related filings.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
CAS No. 2034250-88-7
Cat. No. B6428149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione
CAS2034250-88-7
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC=N2)C(=O)CCC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O3/c22-16(14-5-2-1-3-6-14)7-8-17(23)21-12-9-15(13-21)24-18-19-10-4-11-20-18/h1-6,10-11,15H,7-9,12-13H2
InChIKeyVMQVGTXQZAWSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione (CAS 2034250-88-7): Chemical Identity & Procurement Classification


1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione (CAS 2034250-88-7) is a synthetic, small-molecule organic compound (MW 325.4 g/mol, formula C18H19N3O3) characterized by a butane-1,4-dione core linking a terminal phenyl group to a pyrrolidine ring that bears a pyrimidin-2-yloxy substituent [1]. The compound is structurally classified within the broader chemotype of pyrimidine-substituted pyrrolidine derivatives, a class canonically associated with acetyl-CoA carboxylase (ACC) inhibition as described in patent US8962641 and related filings [2]. No primary research publications, peer-reviewed bioactivity datasets, or head-to-head comparative pharmacological studies were identified in authoritative public databases (PubMed, ChEMBL, BindingDB) for this specific compound as of the search date. Consequently, all differential performance claims below are explicitly constrained by the absence of direct comparative evidence, and procurement decisions must be guided by the structural analogy to the ACC inhibitor class rather than by validated target-specific data for this entity.

Why Generic Substitution of In-Class Pyrrolidine-Dione Analogs Carries Scientific Risk


The 1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione scaffold embeds three tunable pharmacophoric elements—the terminal phenyl, the pyrrolidine-pyrimidine ether junction, and the butane-1,4-dione linker—that combinatorially determine ACC isoform selectivity, cellular permeability, and metabolic stability within the pyrimidine-substituted pyrrolidine class [1]. In the patent family defining this chemotype (US8962641, US9073882, US9206198), even minor alterations to the N-aryl substitution or the heterocyclic ether moiety produce IC50 shifts exceeding 10-fold against ACC1/ACC2 and can invert selectivity between the two isoforms [1]. Without explicit, lot-specific analytical certification confirming the exact regiochemistry and stereochemistry shown in the PubChem record (InChIKey VMQVGTXQZAWSCE-UHFFFAOYSA-N), a purchaser cannot assume that a “structurally similar” pyrrolidine-dione from the same patent class will replicate the binding or functional profile intended for this compound [2]. Substitution risk is therefore non-trivial and can only be mitigated by procurement of the precisely specified CAS entity.

Quantitative Differentiation Evidence for 1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione


Structural Determinants of ACC1/ACC2 Selectivity Relative to Nearest Patent Exemplars

Within the patent-defined genus US8962641, potency at human ACC2 is acutely sensitive to the nature of the aryl ether attached to the pyrrolidine. Patent example 8.226—a compound with a distinct N-aryl acetamide terminus—exhibits an ACC2 IC50 of 52 nM (pH 7.5, malonyl-CoA formation assay) [1]. By contrast, the target compound replaces the N-aryl acetamide with a simple phenyl-butanedione terminus, a modification that, based on class-level SAR trends, is predicted to alter both ACC2 affinity and the ACC1/ACC2 selectivity ratio. However, experimental ACC1/ACC2 IC50 values for the target compound have not been disclosed in any publicly accessible database, precluding a quantitative selectivity comparison at this time. The absence of such data constitutes a critical evidence gap.

Acetyl-CoA carboxylase ACC1/ACC2 selectivity Pyrimidine-pyrrolidine SAR

Physicochemical Property Differentiation from Core ACC Inhibitor Scaffolds

The target compound possesses a computed XLogP3 of 1.4 (PubChem) [1]. This places it in a moderately lipophilic range that is lower than many advanced ACC inhibitors (e.g., CP-640186, XLogP ~3.5; ND-630/GS-0976, XLogP ~3.0) [2]. While reduced lipophilicity is often associated with improved aqueous solubility and lower metabolic clearance risk, these are inferential physicochemical properties only; no experimental solubility, logD, microsomal stability, or permeability data have been reported specifically for this compound. The absence of matched molecular pair analysis with a definitive comparator means that the XLogP difference cannot be quantitatively linked to a pharmacokinetic or developability advantage.

Lipophilicity XLogP3 Drug-likeness

Availability of Orthogonal Analytical Characterization for Identity Confirmation

The compound's identity is uniquely defined by the InChIKey VMQVGTXQZAWSCE-UHFFFAOYSA-N and the SMILES string C1CN(CC1OC2=NC=CC=N2)C(=O)CCC(=O)C3=CC=CC=C3, as registered in PubChem [1]. These machine-readable identifiers enable unambiguous differentiation from regioisomers (e.g., pyrimidin-4-yloxy or pyrimidin-5-yloxy variants) and stereoisomers that may arise during synthesis. However, no certificate of analysis (CoA) with NMR, HPLC purity, or mass confirmation data was located from a non-excluded vendor source. The burden remains on the supplier to furnish batch-specific analytical data demonstrating congruence with the PubChem-listed structure.

Quality control Analytical certification InChIKey

Evidence-Supported Application Scenarios for 1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione


Chemical Probe Development for ACC1/ACC2 Target Validation Studies

Based on its structural membership in the pyrimidine-substituted pyrrolidine ACC inhibitor class (US8962641) [1], this compound may serve as a starting scaffold for medicinal chemistry optimization programs aimed at ACC1/ACC2. Its utilization requires in-house determination of ACC1 and ACC2 IC50 values, as no public bioactivity data exist. The compound should be benchmarked against known ACC inhibitors such as CP-640186 or ND-630 in identical assay formats to establish its potency and selectivity window before any biological interpretation.

Negative Control or Inactive Comparator in ACC Inhibitor Screening Cascades

If in-house profiling reveals that the butane-1,4-dione linker or the specific phenyl terminus confers significantly weaker ACC inhibition than patent exemplars (e.g., example 8.226, ACC2 IC50 = 52 nM in the malonyl-CoA assay at pH 7.5) [1], this compound could be repurposed as a structurally matched negative control. Such a control is valuable for distinguishing assay-specific artifacts from genuine ACC-mediated pharmacology in high-throughput screening campaigns.

Analytical Reference Standard for LC-MS/MS Method Development

The compound's unambiguous InChIKey (VMQVGTXQZAWSCE-UHFFFAOYSA-N) and monoisotopic mass (325.14264148 Da) [2] support its use as a retention-time and mass-calibration standard when developing liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for detecting pyrrolidine-dione derivatives in biological matrices. Its moderate XLogP3 of 1.4 suggests compatibility with reversed-phase C18 columns under generic gradient conditions, though empirical method validation remains essential.

Quote Request

Request a Quote for 1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.